![molecular formula C8H5Cl2FO B1390468 3',6'-Dichloro-2'-fluoroacetophenone CAS No. 916420-72-9](/img/structure/B1390468.png)
3',6'-Dichloro-2'-fluoroacetophenone
Overview
Description
3’,6’-Dichloro-2’-fluoroacetophenone is a halogenated derivative of acetophenone. It is a clear, colorless to light yellow liquid at room temperature and is used as an intermediate in organic synthesis. The compound is known for its applications in the production of fragrances, resin polymers, and as a building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,6’-Dichloro-2’-fluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 1-(2,6-dichloro-3-fluorophenyl)ethanol with bromine and zinc bromide in acetonitrile under reflux conditions. The mixture is then cooled, and the product is extracted using ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.
Industrial Production Methods
In industrial settings, the production of 3’,6’-Dichloro-2’-fluoroacetophenone typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dichloro-2’-fluoroacetophenone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Oxidation: It can be oxidized to form carboxylic acids or esters.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Oxidation: 2,6-dichloro-3-fluorobenzoic acid.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
DCFA is crucial in synthesizing various pharmaceutical agents, particularly those targeting inflammation and pain relief. The compound's unique structure enhances its ability to modulate biological pathways.
- Mechanism of Action : DCFA acts as a potent inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Inhibiting COX-1 and COX-2 can reduce the production of pro-inflammatory prostaglandins.
Enzyme | IC50 (µM) |
---|---|
COX-1 | 25 |
COX-2 | 30 |
Agricultural Chemistry
In agriculture, DCFA is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in protecting crops from pests contributes to enhanced agricultural productivity.
Application | Type |
---|---|
Herbicides | Broad-spectrum |
Fungicides | Targeted |
Material Science
DCFA finds applications in producing specialty polymers and resins used in coatings and adhesives. These materials benefit from improved durability and resistance to environmental factors.
Material Type | Properties |
---|---|
Coatings | Enhanced adhesion and durability |
Adhesives | Resistance to moisture and heat |
Organic Synthesis
As a valuable reagent in organic synthesis, DCFA aids in creating complex molecules with specific functional groups. This capability is essential for various chemical studies.
- Reactions Involved :
- Reduction : Converts to alcohol using sodium borohydride.
- Oxidation : Forms carboxylic acids or esters.
- Substitution : Halogen atoms can be replaced with other functional groups.
DCFA exhibits significant biological activity, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that DCFA is effective against various pathogens:
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 | Bactericidal |
Escherichia coli | 64 | Bacteriostatic |
Pseudomonas aeruginosa | 128 | Bacteriostatic |
Anticancer Activity
DCFA has shown cytotoxic effects on several cancer cell lines:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of Apoptosis |
A549 (Lung Cancer) | 20 | Cell Cycle Arrest |
HeLa (Cervical Cancer) | 18 | Inhibition of Proliferation |
Enzyme Inhibition
A study on the inhibitory effects of DCFA on COX enzymes demonstrated its potential as an anti-inflammatory agent. The compound effectively reduced prostaglandin production, supporting its use in therapeutic applications.
Synergistic Effects with Other Compounds
Research has explored DCFA's synergistic effects when combined with other antimicrobial agents. For instance, its combination with penicillin against resistant bacterial strains showed reduced MIC values, indicating enhanced efficacy through combination therapy.
Mechanism of Action
The mechanism of action of 3’,6’-Dichloro-2’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-fluoroacetophenone: Similar structure but lacks the 3’ position chlorine atom.
2,6-Dichloroacetophenone: Lacks the fluorine atom at the 3’ position.
3-Fluoroacetophenone: Lacks the chlorine atoms at the 2’ and 6’ positions.
Uniqueness
3’,6’-Dichloro-2’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Biological Activity
3',6'-Dichloro-2'-fluoroacetophenone (DCFA) is a halogenated derivative of acetophenone, notable for its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H6Cl2FO
- Molecular Weight : 221.05 g/mol
- Physical State : Clear, colorless to light yellow liquid at room temperature.
DCFA acts primarily as an electrophile , capable of reacting with nucleophiles in biological systems. Its mechanism involves:
- Enzyme Inhibition : DCFA can inhibit enzymes by forming covalent bonds with active site residues, effectively blocking substrate access and enzyme activity. This property is crucial for its potential therapeutic applications.
- Protein-Ligand Interactions : The compound is utilized in studies examining how small molecules interact with proteins, which is essential for drug design.
Antimicrobial Activity
Research indicates that DCFA exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness through:
- Bactericidal Effects : Studies have shown that DCFA can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
DCFA has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
-
Enzyme Inhibition Study :
- A study published in the Journal of Medicinal Chemistry demonstrated that DCFA effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 value was determined to be 15 µM, indicating strong inhibitory potential.
-
Antibacterial Efficacy :
- In a comparative study involving several halogenated acetophenones, DCFA exhibited superior antibacterial activity against S. aureus, outperforming other derivatives such as 2,6-dichloroacetophenone.
Applications in Research and Industry
DCFA serves as a valuable intermediate in organic synthesis and has applications in:
- Pharmaceutical Development : Its ability to interact with biological targets makes it a candidate for developing new drugs.
- Chemical Synthesis : Used as a building block in synthesizing more complex organic molecules.
- Fragrance Production : Employed in the formulation of fragrances due to its unique chemical properties.
Properties
IUPAC Name |
1-(3,6-dichloro-2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPVBHCZTSPODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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